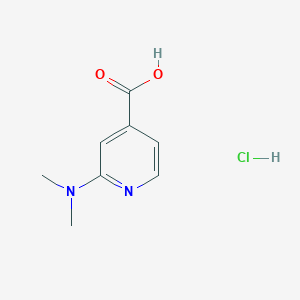![molecular formula C12H15ClN2O B1525071 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride CAS No. 1315366-06-3](/img/structure/B1525071.png)
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride
Overview
Description
The compound “4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride” is a derivative of aniline and oxazole. Aniline is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group . Oxazoles are aromatic compounds that contain an oxygen and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline part) connected to an oxazole ring via a single bond. The oxazole ring would have a propan-2-yl (isopropyl) group attached to it .Scientific Research Applications
Design and Synthesis of Schiff Bases
Research has shown the synthesis of Schiff bases through the reaction of aniline with aromatic heterocyclic aldehydes. These reactions have led to the creation of compounds with potential applications in various fields, including materials science and pharmaceuticals. Such synthetic pathways might be applicable to or inspired by the structural motifs similar to 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride, highlighting the versatility of aniline derivatives in chemical synthesis (Israa Jirjees, 2022).
Corrosion Inhibition
The study of the corrosion inhibition properties of certain aniline derivatives on mild steel in acidic environments suggests potential industrial applications for 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride derivatives. Such compounds can offer efficient protection against corrosion, which is crucial for extending the lifespan of metal structures in harsh chemical environments (D. Daoud et al., 2014).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from reactions involving aniline and various amines have shown antimicrobial activity. This suggests that compounds structurally related to 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride could also be explored for their antimicrobial properties, potentially leading to new therapeutic agents (O. M. Habib et al., 2013).
Energetic Materials Development
The synthesis of energetic materials based on the structural framework of 1,2,4-oxadiazoles, including derivatives similar in concept to 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride, has been explored. These compounds have potential applications in propellants and explosives, offering properties such as moderate thermal stability and insensitivity to impact and friction, which are desirable for safer energetic materials (Qiong Yu et al., 2017).
Electropolymerization Studies
Research into the electropolymerization of aniline derivatives in non-aqueous solutions without a proton donor has opened avenues for the creation of electroactive and soluble polyaniline films. These findings could inform the development of conducting polymers with applications in electronic and optoelectronic devices, potentially including those based on 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride (Katsumi Yamada et al., 1995).
properties
IUPAC Name |
4-(5-propan-2-yl-1,3-oxazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(2)11-7-14-12(15-11)9-3-5-10(13)6-4-9;/h3-8H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIWIRHFJDQHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



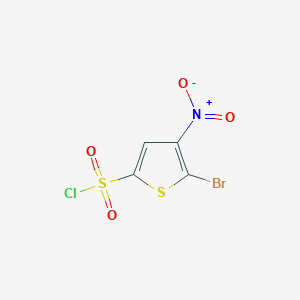
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
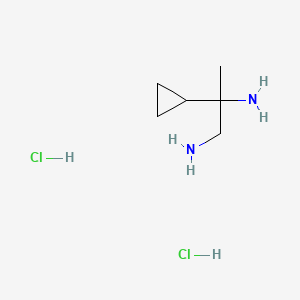
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
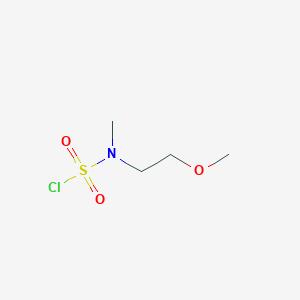
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
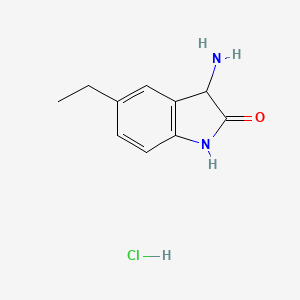
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
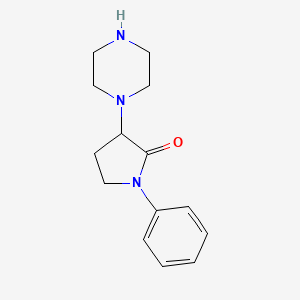
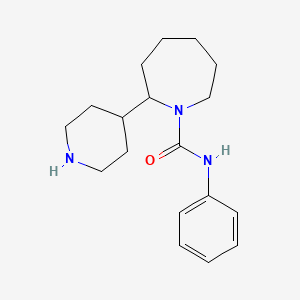
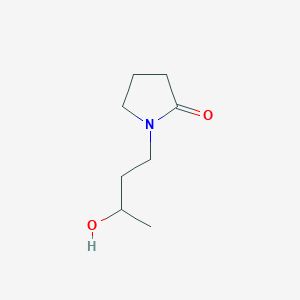
![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)
